3-Phenyl-1,3-thiazolidine-2-thione
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Overview
Description
3-Phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound with the molecular formula C9H9NS2. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-1,3-thiazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of thiourea with phenylacetaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds as follows:
Reactants: Thiourea and phenylacetaldehyde.
Conditions: Reflux in ethanol with sodium hydroxide as a base.
Procedure: The mixture is heated under reflux for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalysts to enhance reaction rates and yields. These methods aim to optimize the production process while maintaining high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid. This inhibition reduces the levels of uric acid in the body, which is beneficial for treating hyperuricemia and gout . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
3-Phenyl-1,3-thiazolidine-2-thione can be compared with other similar compounds, such as:
3-Benzyl-1,3-thiazolidine-2-thione: Similar structure but with a benzyl group instead of a phenyl group.
5-Phenyl-1,3,4-oxadiazole-2-thione: Contains an oxadiazole ring instead of a thiazolidine ring.
2-Thiazoline-2-thiol: Lacks the phenyl group and has a thiazoline ring instead of a thiazolidine ring.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and chemical reactivity .
Biological Activity
3-Phenyl-1,3-thiazolidine-2-thione is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its role as an inhibitor of xanthine oxidase (XO), along with other potential therapeutic applications.
Chemical Structure and Properties
This compound (C9H9NS2) features a thiazolidine ring structure, which is crucial for its biological activity. The presence of the phenyl group contributes to its interaction with biological targets.
Xanthine Oxidase Inhibition
Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout and hyperuricemia. Recent studies have demonstrated that derivatives of thiazolidine-2-thione exhibit potent XO inhibitory activity:
- In vitro Studies : A series of thiazolidine-2-thione derivatives were synthesized and tested for their XO inhibitory potential. Among these, compound 6k showed the strongest inhibitory activity with an IC50 value of 3.56 μmol/L , which is approximately 2.5 times more effective than allopurinol, a standard treatment for gout .
Compound | IC50 (μmol/L) | Comparison |
---|---|---|
6k | 3.56 | 2.5x more potent than allopurinol (7.86 μmol/L) |
Allopurinol | 7.86 | Standard XO inhibitor |
The structure-activity relationship (SAR) indicated that the phenyl-sulfonamide group is essential for enhancing the inhibitory activity of these derivatives . Molecular docking studies suggest that the interactions between the compound and specific amino acids in the active site of XO contribute to its efficacy .
Other Biological Activities
Beyond its role as an XO inhibitor, this compound exhibits various other pharmacological effects:
Study on XO Inhibition
In a study published in PLOS ONE, researchers synthesized several thiazolidine derivatives and evaluated their XO inhibition through enzyme catalysis assays. The results highlighted the importance of specific structural features in enhancing bioactivity. Compound 6k was noted for its mixed-type inhibition mechanism against XO, suggesting a complex interaction profile that merits further investigation .
Anticancer Potential
Research has explored thiazolidinone derivatives for their anticancer potential, indicating that modifications to the thiazolidine core can lead to increased cytotoxicity against various cancer cell lines. However, specific studies focusing on this compound are still needed to establish its efficacy in this area .
Properties
CAS No. |
1437-99-6 |
---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C9H9NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
WUSPQEKXSXCOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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